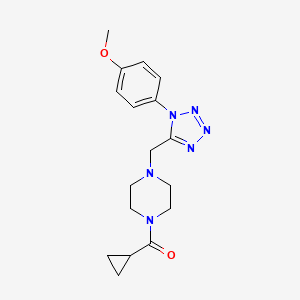

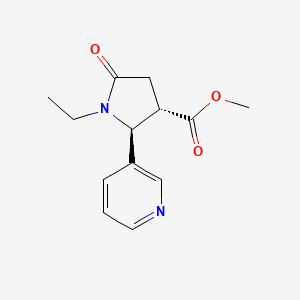

![molecular formula C24H26N2O5S B2645692 8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866811-87-2](/img/structure/B2645692.png)

8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

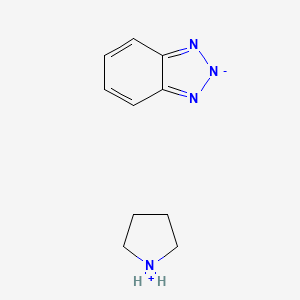

“8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane” is a chemical compound with the molecular formula C24H26N2O5S . It is a complex molecule that falls under the category of spiro compounds .

Synthesis Analysis

The synthesis of similar spiro compounds has been reported in the literature . A stereoselective synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes from D-Glucose has been developed . Another synthesis method involves the use of commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .Molecular Structure Analysis

The molecular structure of “8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane” is complex, featuring a spiro[4.5]decane core . Spiroacetals are the central structural core element of numerous natural products and are essential for their biological activity .Chemical Reactions Analysis

The chemical reactions involving similar spiro compounds have been studied . For instance, base-mediated coupling reactions of benzenesulfonyl azides with proline have been reported, leading to the synthesis of proline-derived benzenesulfonamides .Scientific Research Applications

Aziridination and Cycloaddition Reactions

Research indicates that derivatives similar to the queried compound are involved in aziridination and 1,3-dipolar cycloaddition reactions. These studies demonstrate the compound's utility in synthesizing diazadispirodecanes and triazadispirododecanes as single stereoisomers, highlighting its role in creating complex organic structures with potential applications in drug synthesis and material science (Albar, Fawcett, & Russell, 1997).

Thermal Spiroketalization

Another study explores the orientational effect of the phenylsulfonyl group in the thermal spiroketalization of dihydroxyketone equivalents. This research sheds light on how specific substituent groups can influence reaction pathways and product formation, leading to the preferential formation of certain stereoisomers. Such insights are crucial for designing synthetic routes in pharmaceutical manufacturing and material science (Alzérreca et al., 1990).

Supramolecular Arrangements

Compounds structurally related to the query are used to study supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives. These investigations provide valuable information on how molecular structure affects crystal structure, which is vital for the development of new materials with specific mechanical, optical, or electronic properties (Graus et al., 2010).

Photocycloaddition Reactions

Research on the photocycloaddition of C=C double bonds to C≡N triple bonds resulting in novel cyclic systems demonstrates the potential of compounds similar to the queried molecule in synthesizing new heterocyclic compounds. Such reactions are foundational in developing new organic molecules with applications ranging from pharmaceuticals to advanced materials (Sakuragi et al., 1994).

properties

IUPAC Name |

8-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5S/c1-2-29-18-8-9-21-20(16-18)23(26-12-10-24(11-13-26)30-14-15-31-24)22(17-25-21)32(27,28)19-6-4-3-5-7-19/h3-9,16-17H,2,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGAVWCJDRNBPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC5(CC4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

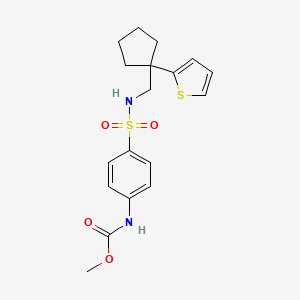

![[(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane](/img/structure/B2645609.png)

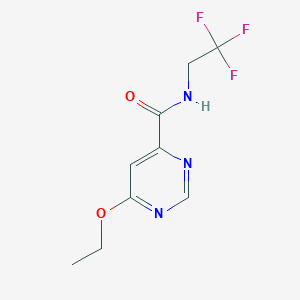

![2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide](/img/structure/B2645625.png)

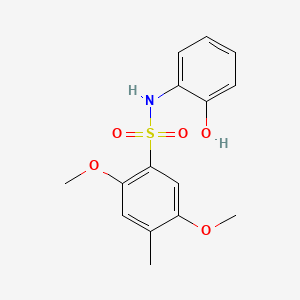

![4-{[(4-chlorobenzyl)amino]methylene}-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2645630.png)

![(2E)-4,4-dimethyl-3-oxo-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methylidene]pentanenitrile](/img/structure/B2645632.png)